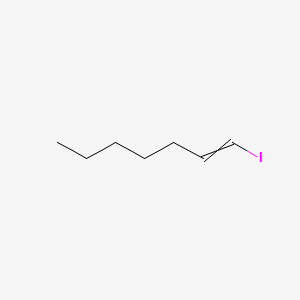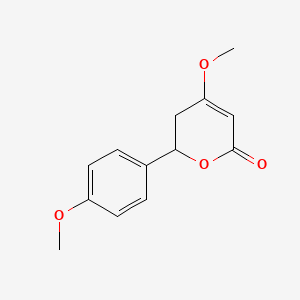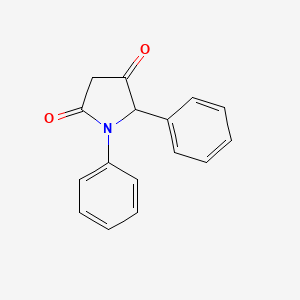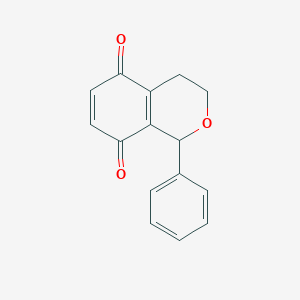
1-Iodo-1-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-1-heptene is an organic compound with the molecular formula C7H13I It is a derivative of heptene, where one hydrogen atom is replaced by an iodine atom at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-1-heptene can be synthesized through several methods. One common method involves the hydroboration-iodination of 1-heptyne. The process begins with the hydroboration of 1-heptyne using a borane-dimethylsulfide complex, followed by the addition of iodine to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar hydroboration-iodination reactions, scaled up for industrial use. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Common reagents include bromine, chlorine, and hydrogen halides, often in the presence of solvents like dichloromethane or carbon tetrachloride.
Major Products Formed:
Substitution Reactions: Formation of 1-heptanol when reacted with hydroxide ions.
Addition Reactions: Formation of dihalides or halohydrins, depending on the specific reagents used.
Applications De Recherche Scientifique
1-Iodo-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-iodo-1-heptene primarily involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom is a good leaving group, making the compound reactive in substitution reactions. The double bond allows for addition reactions, where reagents can add across the bond to form new compounds. These reactions often involve the formation of carbocation intermediates, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
1-Iodoheptane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
1-Bromo-1-heptene: Similar reactivity but with bromine instead of iodine, leading to different reaction kinetics and product distributions.
1-Chloro-1-heptene: Another halogenated derivative with chlorine, showing different reactivity patterns compared to iodine
Uniqueness: 1-Iodo-1-heptene is unique due to the presence of both the iodine atom and the double bond, which confer distinct reactivity patterns. The iodine atom’s larger size and lower electronegativity compared to other halogens make it a better leaving group, facilitating various substitution reactions. The double bond allows for a range of addition reactions, making this compound a versatile compound in organic synthesis.
Propriétés
| 77407-01-3 | |
Formule moléculaire |
C7H13I |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
1-iodohept-1-ene |
InChI |
InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3 |
Clé InChI |
XULQQNDHGTXWAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)


![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)

![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
